The specific origin of ETMSA is not readily available in scientific literature. However, acrylate esters like ETMSA are often synthesized in laboratories for various research purposes. Their significance lies in their reactivity, particularly in undergoing polymerization reactions to form valuable polymers [].
The key feature of ETMSA's structure is the acrylate functional group (CH2=CH-COOCH2CH3). This group consists of a double bond (C=C) and an ester linkage (COOCH2CH3). The double bond makes ETMSA susceptible to addition reactions, while the ester linkage can be manipulated to introduce different functionalities [].
Another notable aspect is the trimethylsilylmethyl group (Si(CH3)3CH2-). The bulky trimethylsilyl group (Si(CH3)3) can influence the reactivity of the molecule by steric hindrance, meaning it can block other molecules from approaching the reaction site [].
Specific details on the synthesis of ETMSA are not widely reported. However, the general synthesis of acrylate esters involves the reaction of acrylic acid with an alcohol in the presence of an acid catalyst [].
For example, the reaction of acrylic acid (CH2=CH-COOH) with ethanol (CH3CH2OH) in the presence of sulfuric acid (H2SO4) could potentially yield ETMSA:
CH2=CH-COOH + CH3CH2OH -> CH2=CH-COOCH2CH3 + H2O []
Due to its acrylate group, ETMSA can undergo various addition reactions. For instance, it can react with nucleophiles (electron-donating species) to form new carbon-carbon bonds. Additionally, the trimethylsilyl group can be manipulated or removed under specific reaction conditions to introduce different functionalities into the molecule [].
As ETMSA is primarily a research intermediate, information on its specific mechanism of action in biological systems is not applicable.
ETMSA acts as a precursor in the synthesis of more complex molecules. The acrylic ester group readily undergoes various reactions, such as Michael additions and Diels-Alder cycloadditions, allowing researchers to construct new carbon-carbon bonds. For instance, a study describes its use in the synthesis of functionalized cyclopentane derivatives Source: Journal of Organic Chemistry.
The trimethylsilyl group in ETMSA can function as a protecting group for carboxylic acids. This group can be introduced to temporarily mask the reactivity of the carboxylic acid functionality while allowing reactions to occur at other sites in the molecule. The trimethylsilyl group can then be easily removed under specific conditions to regenerate the free carboxylic acid. An example of this application is described in a research publication Source: The Journal of Organic Chemistry: .
ETMSA finds applications in bioorganic chemistry research due to its ability to participate in reactions with biomolecules. The acrylic moiety can undergo nucleophilic addition reactions: with nucleophiles present in biomolecules, enabling the attachment of ETMSA to specific sites. This allows researchers to study the interactions between the modified biomolecule and other molecules or biological systems.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various catalysts for polymerization processes .
Ethyl 2-(trimethylsilylmethyl)acrylate exhibits notable biological activity, particularly in biochemical pathways:
The synthesis of ethyl 2-(trimethylsilylmethyl)acrylate can be achieved through various methods. A common approach involves:
This method allows for efficient production of the compound while maintaining the integrity of both functional groups present in the molecule .
Ethyl 2-(trimethylsilylmethyl)acrylate finds applications across multiple fields:
Studies on ethyl 2-(trimethylsilylmethyl)acrylate have shown its potential interactions with biological macromolecules. These interactions may affect its reactivity and biological activity, influencing how it is utilized in synthetic pathways or therapeutic applications. Understanding these interactions is crucial for optimizing its use in various chemical processes .
Ethyl 2-(trimethylsilylmethyl)acrylate can be compared with several similar compounds:
Compound Name | Key Features |
---|---|
Ethyl Acrylate | Lacks the trimethylsilylmethyl group; less versatile in certain reactions. |
Trimethylsilylmethyl Methacrylate | Contains a methacrylate moiety instead of an acrylate; leads to different reactivity profiles. |
Ethyl 2-(Bromomethyl)Acrylate | Contains a bromomethyl group; results in different chemical properties and reactivity patterns. |
The uniqueness of ethyl 2-(trimethylsilylmethyl)acrylate lies in its combination of both acrylate and trimethylsilylmethyl functionalities, providing a balance between reactivity and stability that is advantageous for various applications in research and industry .
Ethyl 2-(trimethylsilylmethyl)acrylate represents a specialized organosilicon acrylate monomer characterized by a distinctive molecular architecture that combines acrylate functionality with trimethylsilyl substitution [1] [2]. The compound possesses the molecular formula C₉H₁₈O₂Si and exhibits a molecular weight of 186.32 g/mol [1] [2] [3]. The Chemical Abstracts Service registry number for this compound is 74976-84-4 [1] [2] [3] [4].
The structural framework of ethyl 2-(trimethylsilylmethyl)acrylate consists of an ethyl acrylate backbone with a trimethylsilylmethyl substituent positioned at the α-carbon of the acrylic acid moiety [1] [2]. This structural arrangement can be systematically described through its linear formula: H₂C=C[CH₂Si(CH₃)₃]CO₂C₂H₅ [1] [2]. The SMILES notation for this compound is CCOC(=O)C(=C)CSi(C)C, providing a precise textual representation of its connectivity [1] [2] [3].
The molecular geometry features a planar acrylate group due to the sp² hybridization of the vinyl carbon atoms, while the trimethylsilyl group adopts a tetrahedral configuration around the silicon center [3]. The presence of the bulky trimethylsilyl substituent introduces significant steric hindrance, which influences both the physical properties and reactivity patterns of the molecule [1] [2]. The International Chemical Identifier (InChI) for this compound is InChI=1S/C9H18O2Si/c1-6-11-9(10)8(2)7-12(3,4)5/h2,6-7H2,1,3-5H3, with the corresponding InChI Key being HSEYTIDQGJXPIF-UHFFFAOYSA-N [1] [2] [3] [4].
Ethyl 2-(trimethylsilylmethyl)acrylate exists as a colorless, transparent liquid under standard ambient conditions at 20°C [1] [2] [5] [6]. The compound maintains its liquid state across a wide temperature range, demonstrating typical organosilicon acrylate characteristics [2] [5]. The material exhibits clarity and optical transparency, making it suitable for applications requiring optical clarity [1] [2].
The physical form of this compound is consistent with other acrylate monomers, displaying the characteristic properties associated with volatile organic liquids [1] [2] [6]. The compound does not exhibit any distinctive coloration or turbidity when properly stored and handled under appropriate conditions [1] [2]. Commercial samples typically demonstrate high purity levels, commonly exceeding 97% as determined by gas chromatographic analysis [1] [2] [4].
The nuclear magnetic resonance spectroscopic characteristics of ethyl 2-(trimethylsilylmethyl)acrylate provide detailed structural confirmation and enable precise analytical identification [4]. Proton nuclear magnetic resonance (¹H NMR) spectroscopy, when performed in deuterated chloroform solvent, reveals distinctive chemical shift patterns characteristic of the compound's structural elements [4].
The ¹H NMR spectrum exhibits signals corresponding to the ethyl ester moiety, the vinyl protons of the acrylate group, the methylene bridge connecting the acrylate to the silicon center, and the trimethylsilyl substituent [4]. The trimethylsilyl group typically produces a characteristic singlet at approximately 0.1 ppm due to the shielding effect of the silicon atom [4]. The vinyl protons appear in the typical acrylate region between 5.5 and 6.5 ppm, displaying the expected coupling patterns [4] [7].
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary structural information, with the carbonyl carbon of the ester group appearing in the characteristic region around 165-170 ppm [7] [8] [9]. The silicon-bearing carbons exhibit upfield shifts characteristic of organosilicon compounds, with the trimethylsilyl carbons typically appearing near 0 ppm [8]. The vinyl carbons display chemical shifts consistent with acrylate functionality, appearing in the range of 125-135 ppm [7] [8].
The infrared spectroscopic profile of ethyl 2-(trimethylsilylmethyl)acrylate exhibits characteristic absorption bands that enable structural identification and purity assessment [10] [11] [12]. The carbonyl stretching vibration of the ester group appears as a strong absorption band in the region of 1730-1750 cm⁻¹, consistent with α,β-unsaturated ester functionality [10] [11].
The carbon-carbon double bond stretching vibration manifests as a medium-intensity band around 1620-1640 cm⁻¹ [10]. The carbon-hydrogen stretching vibrations associated with the vinyl group appear in the region of 3000-3100 cm⁻¹, while aliphatic carbon-hydrogen stretching occurs in the range of 2850-3000 cm⁻¹ [10].
The trimethylsilyl group contributes distinctive absorption bands in the fingerprint region, with silicon-carbon stretching vibrations typically appearing around 800-900 cm⁻¹ [13] [14]. The carbon-oxygen stretching vibrations of the ester linkage produce characteristic bands in the region of 1000-1300 cm⁻¹ [10] [11] [12].
Ethyl 2-(trimethylsilylmethyl)acrylate demonstrates distinctive thermal behavior characterized by its boiling point under reduced pressure conditions [1] [2] [5] [6] [15]. The compound exhibits a boiling point range of 70-72°C when measured at 10 mmHg pressure [1] [2] [5] [6] [15]. This reduced pressure boiling point is characteristic of thermally sensitive organic compounds that may undergo decomposition or polymerization at elevated temperatures under atmospheric pressure conditions [1] [2].
The vapor pressure characteristics of this compound have not been extensively documented in the available literature, though the reduced pressure boiling point data suggests moderate volatility under standard conditions [1] [2]. The relationship between temperature and vapor pressure follows typical patterns observed for organic acrylate compounds, with increasing volatility at elevated temperatures [16] [17].
The refractive index of ethyl 2-(trimethylsilylmethyl)acrylate has been precisely determined as n₂₀/D = 1.438 when measured at 20°C using the sodium D-line [1] [2] [5] [6] [15]. This optical property provides a reliable means of identification and purity assessment for the compound [1] [2]. The refractive index value is consistent with organic compounds containing both ester and organosilicon functionalities [1] [2] [6].
The temperature dependence of the refractive index follows typical patterns observed for organic liquids, with slight decreases in refractive index accompanying temperature increases [1] [2]. This optical property remains stable under proper storage conditions and serves as an important quality control parameter for commercial samples [1] [2] [15].
The density of ethyl 2-(trimethylsilylmethyl)acrylate has been measured as 0.897 g/mL at 25°C [1] [2] [5] [6] [15]. This density value indicates that the compound is less dense than water, which is characteristic of many organic acrylate compounds [1] [2]. The density measurement provides important information for volumetric calculations and handling procedures [1] [2] [6].
The most straightforward synthetic approach involves the direct reaction of ethyl acrylate with trimethylsilylmethyl chloride. This classical method typically employs a base to facilitate the nucleophilic substitution reaction. The reaction mechanism proceeds through nucleophilic attack by the ethyl acrylate on the electrophilic carbon of trimethylsilylmethyl chloride, resulting in the formation of ethyl 2-(trimethylsilylmethyl)acrylate .
The reaction conditions significantly influence the efficiency of this transformation. Temperature control between 0-25°C is critical to prevent side reactions and polymerization [1]. Solvent selection plays a crucial role, with tetrahydrofuran and diethyl ether being preferred due to their ability to stabilize the intermediates while maintaining appropriate reactivity . The reaction typically requires 2-8 hours to achieve optimal conversion, with yields ranging from 53-85% depending on the specific conditions employed [1].
One notable preparative method involves the reaction of trimethylsilylmethylmagnesium chloride with diethyl oxalate, followed by treatment with thionyl chloride. This approach was reported to yield ethyl 2-(trimethylsilylmethyl)acrylate in 53% yield [1]. The three-step synthesis from diethyl malonate has also been documented, with both t-butyl and trimethylsilyl esters being accessible through this methodology [1].
Base-catalyzed synthetic strategies offer an alternative pathway that can operate under milder conditions. These approaches typically involve the use of alkali metal alkoxides or other suitable bases to promote the silylation reaction [3]. The mechanism involves deprotonation followed by nucleophilic attack on the silylating agent.
The base-catalyzed hydrolysis rates of acrylates have been extensively studied, revealing relationships between chemical structure and reactivity [3]. For acrylate esters, significant linear relationships exist between base-catalyzed hydrolysis rate constants and nuclear magnetic resonance chemical shifts, particularly for the carbon atoms adjacent to the reactive centers [3]. These studies indicate that the preferential site of hydroxide ion attack can occur at both the α and β carbon positions in acrylates, attributed to the absence of α-methyl substituents in the molecule [3].
Modern catalytic approaches have revolutionized the synthesis of trimethylsilylmethyl acrylates through the development of highly efficient and selective methodologies. Cerium(III) chloride mediated reactions represent a significant advancement in this area [4] [5]. The use of cerium(III) chloride dramatically alters the chemoselectivity of reactions involving trimethylsilylmethylmagnesium chloride with ester substrates [4].
The cerium-mediated approach operates through a transmetallation mechanism where cerium chloride reacts with trimethylsilylmethylmagnesium chloride to form species of unknown structure, potentially including "ate" complexes or σ-alkyl species [6]. Properly activated cerium chloride, characterized by rod-shaped crystals with seven-coordinate cerium containing reactive terminal chlorides, is essential for successful transmetallation [6]. The reaction typically proceeds at temperatures between 40-80°C with yields ranging from 45-87% [4].
Palladium-catalyzed alkoxycarbonylation reactions offer another catalytic pathway for the synthesis of trimethylsilyl acrylates [7]. The alkoxycarbonylation of trimethylsilylacetylene using palladium(II) acetate in combination with methanesulfonic acid and diphenyl-(pyridin-2-yl)phosphine ligands provides an atom-economical route to 2-(trimethylsilyl)acrylates [7]. The phosphine ligand selection dramatically affects the reaction outcome, influencing both yield and selectivity [7].
Manganese-catalyzed dehydrogenative silylation represents an emerging methodology for alkene functionalization [8]. The most active precatalyst identified is the bench-stable alkyl bisphosphine manganese(I) complex fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)] [8]. This catalytic system operates at room temperature and demonstrates broad substrate scope for both aromatic and aliphatic alkenes, converting them into E-vinylsilanes and allylsilanes respectively [8].
Environmental consciousness has driven the development of sustainable synthetic methodologies for acrylate production. Continuous flow processes have emerged as particularly attractive green chemistry solutions [9] [10]. These methods offer several advantages including enhanced safety, improved heat and mass transfer, and reduced environmental impact compared to traditional batch processes [9].
Ionic liquid catalyzed synthesis represents another green chemistry approach [11]. Novel ionic liquid systems have been developed for the direct synthesis of acrylate compounds under mild conditions, operating at temperatures as low as 25°C [11]. These systems demonstrate excellent catalytic performance while avoiding the use of traditional volatile organic solvents [11].
The development of metal-free photocatalytic approaches has gained significant attention [12]. Visible-light-mediated protocols enable the generation of silyl acyl radicals from hydrosilanes and carbon monoxide in a single-step process [12]. This methodology employs 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene as a photocatalyst and operates under mild conditions with high atom economy [12]. Gram-scale synthesis has been demonstrated using continuous-flow reactors, indicating potential for industrial-scale manufacturing [12].
The transition from laboratory-scale synthesis to industrial production requires careful consideration of multiple factors including heat transfer, mixing efficiency, and process safety [13]. Scale-up of acrylate synthesis must address large viscosity changes during the process while maintaining consistent reaction conditions and product quality [13].
Industrial acrylate synthesis typically employs continuous processes to ensure economic viability [14]. The preparation of ethyl acrylate on an industrial scale has been accomplished through nickel carbonyl-catalyzed processes operating at moderate temperatures and pressures [14]. These processes benefit from the presence of mercuric halides as promoters, which stabilize the reaction and reduce sensitivity to operational variations [14].
Reactive distillation configurations have been proposed for industrial ethyl acrylate production, achieving 99.99% acrylic acid conversion and 99.99% ethyl acrylate purity with no effluent stream [15]. This process intensification approach combines reaction and separation in a single unit, leading to significant improvements in energy efficiency and process economics [15].
Heat removal capacity represents the primary scaling parameter that must be maintained constant across different production scales [13]. The development of pilot plants through scale-down of potential industrial sizes allows for representative testing at larger scales while maintaining optimal heat transfer characteristics [13].
The purification of ethyl 2-(trimethylsilylmethyl)acrylate requires specialized techniques due to the compound's susceptibility to polymerization and the presence of silicon-containing impurities. Vacuum distillation represents the primary purification method, typically conducted at 70-72°C under 10 mmHg pressure [16]. This low-temperature operation prevents thermal degradation and unwanted polymerization reactions [16].
Fractional distillation under reduced pressure provides an effective means of achieving high purity, with the compound exhibiting a boiling point of approximately 75°C at 50 mmHg [17]. The addition of polymerization inhibitors such as hydroquinone or 2,6-di-tert-butyl-4-methylphenol is essential during distillation to prevent polymer formation [17].
Silica gel chromatography offers an alternative purification approach for achieving ultra-high purity products . This technique enables the removal of trace impurities that may be difficult to separate by distillation alone . The method is particularly effective for removing polar impurities and unreacted starting materials .
Quality control protocols for ethyl 2-(trimethylsilylmethyl)acrylate rely primarily on gas chromatography with flame ionization detection [19] [20]. This analytical method provides quantitative determination of purity and identification of impurities with detection limits in the parts-per-million range [19]. The typical retention time for the compound ranges from 6-8 minutes under standard chromatographic conditions [19].
Nuclear magnetic resonance spectroscopy serves as the definitive structural confirmation technique [21] [22]. Proton NMR spectroscopy reveals characteristic signals in the range of δ 1.4-4.3 ppm, while carbon-13 NMR provides detailed information about the carbon environments throughout the molecule [21]. The trimethylsilyl groups typically appear at δ 0-5 ppm in ¹³C NMR spectra [21].
Infrared spectroscopy provides rapid functional group identification, with characteristic absorptions at 1720 cm⁻¹ for the carbonyl group and 1250 cm⁻¹ for silicon-carbon vibrations . Mass spectrometry confirms molecular weight with the molecular ion peak appearing at m/z 186 .
High-performance liquid chromatography with ultraviolet detection enables trace analysis and purity determination [23]. The method demonstrates excellent linearity over the concentration range of 0.2-50.0 mg/L with correlation coefficients exceeding 0.999 [23]. Recovery rates range from 88.6% to 105.3% with relative standard deviations of 1.7% to 4.1% [23].
Storage and handling considerations are critical for maintaining product quality. The compound should be stored under nitrogen atmosphere at low temperatures to prevent polymerization [24]. The addition of stabilizers such as butylated hydroxytoluene is recommended for extended storage periods [24].
Industrial quality control systems incorporate continuous monitoring techniques including online gas chromatography and near-infrared spectroscopy to ensure consistent product quality during large-scale production [25]. These automated systems enable real-time adjustment of process parameters to maintain product specifications [25].
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